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Abstract
LEQ803, also known as N-desmethyl Ribociclib, is the primary active metabolite of the cyclin-

dependent kinase 4 and 6 (CDK4/6) inhibitor, Ribociclib. Formed in vivo through metabolism by

the cytochrome P450 enzyme CYP3A4, LEQ803 is anticipated to contribute to the overall

clinical efficacy of its parent drug. This technical guide provides a comprehensive overview of

the discovery, proposed synthesis, mechanism of action, and key preclinical characterization

methodologies for LEQ803. Detailed experimental protocols for in vitro assays and structured

tables of available quantitative data are presented to facilitate further research and

development of this compound and other CDK4/6 inhibitors.

Discovery and Proposed Synthesis
Discovery
LEQ803 was identified as the major human metabolite of Ribociclib during extensive

absorption, distribution, metabolism, and excretion (ADME) studies of the parent drug.[1] In a

human ADME study involving a single oral dose of radiolabeled [14C]-Ribociclib, LEQ803
(designated as metabolite M4) was characterized and quantified in plasma and urine.[1] These

studies confirmed that the N-demethylation of the piperazine moiety of Ribociclib is a primary

metabolic pathway mediated by CYP3A4.[1]
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Proposed Synthesis of LEQ803
While a specific, published synthetic route for LEQ803 is not readily available, a plausible

synthesis can be postulated based on the well-documented synthesis of Ribociclib. The core of

this proposed synthesis involves the coupling of a pyrrolo[2,3-d]pyrimidine intermediate with a

substituted piperazine pyridine moiety. To yield LEQ803, the final coupling step would utilize a

mono-N-Boc-protected piperazine derivative which is subsequently deprotected.

Proposed Synthesis of LEQ803

7-Cyclopentyl-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide

Intermediate (Boc-protected LEQ803)

Pd-catalyzed cross-coupling

tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

LEQ803 (N-desmethyl Ribociclib)

Boc Deprotection

Trifluoroacetic Acid (TFA)

Click to download full resolution via product page

A proposed synthetic pathway for LEQ803.

Mechanism of Action: Inhibition of the CDK4/6-
Cyclin D-Rb Signaling Pathway
LEQ803, as an active metabolite of Ribociclib, is expected to exert its therapeutic effect

through the same mechanism of action: selective inhibition of CDK4 and CDK6. In many

estrogen receptor-positive (ER+) breast cancers, the CDK4/6-Cyclin D-Rb pathway is
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hyperactivated, leading to uncontrolled cell proliferation. LEQ803 is believed to bind to the ATP-

binding pocket of CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma

protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby

preventing the transcription of genes required for the G1 to S phase transition of the cell cycle

and inducing cell cycle arrest.

CDK4/6-Cyclin D-Rb Signaling Pathway
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Mechanism of action of LEQ803 on the CDK4/6-Cyclin D-Rb pathway.

Experimental Protocols for Preclinical
Characterization
The following are detailed methodologies for key experiments to characterize the in vitro

activity of LEQ803.

In Vitro Kinase Assay (ADP-Glo™ Assay)
Objective: To determine the direct inhibitory activity of LEQ803 on the enzymatic activity of

CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.

Protocol:
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Prepare a reaction mixture containing recombinant human CDK4/Cyclin D1 or CDK6/Cyclin

D3, a suitable substrate (e.g., a peptide derived from the Rb protein), and ATP in a kinase

assay buffer.

Dispense the reaction mixture into a 384-well plate.

Add varying concentrations of LEQ803 (typically in a serial dilution) to the wells. Include a

vehicle control (e.g., DMSO).

Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction

to proceed.

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

Convert the generated ADP to ATP by adding Kinase Detection Reagent.

Measure the newly synthesized ATP using a luciferase/luciferin reaction, which produces a

luminescent signal. The signal is inversely proportional to the kinase inhibition.

Calculate the IC50 value, which is the concentration of LEQ803 that inhibits 50% of the

kinase activity.

Cell Viability Assay (SRB Assay)
Objective: To assess the effect of LEQ803 on the proliferation of cancer cell lines.

Protocol:

Seed cancer cells (e.g., MCF-7, a human breast adenocarcinoma cell line) in a 96-well plate

at a suitable density and allow them to adhere overnight.

Treat the cells with a range of concentrations of LEQ803 for 72 hours.

Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

Wash the plates five times with water and allow them to air dry.

Stain the cells with 0.4% (w/v) sulforhodamine B (SRB) in 1% acetic acid for 30 minutes.
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Wash the plates five times with 1% acetic acid and allow them to air dry.

Solubilize the bound dye with 10 mM Tris base.

Measure the absorbance at 510 nm using a microplate reader.

Calculate the GI50 (50% growth inhibition) concentration.

Cell Cycle Analysis (Propidium Iodide Staining and Flow
Cytometry)
Objective: To determine the effect of LEQ803 on cell cycle progression.

Protocol:

Culture cancer cells to approximately 70-80% confluency.

Treat the cells with LEQ803 for a specified period (e.g., 24 hours).

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

Incubate the fixed cells at -20°C for at least 2 hours.

Wash the cells with PBS to remove ethanol.

Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

Analyze the DNA content of the cells by flow cytometry.

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
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Experimental Workflow for LEQ803 Characterization
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A typical experimental workflow for the in vitro characterization of LEQ803.

Quantitative Data Summary
The following tables summarize the available quantitative data for LEQ803.

Table 1: Physicochemical Properties of LEQ803
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Property Value

Chemical Name

7-cyclopentyl-N-methyl-2-[(5-piperazin-1-

ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-

carboxamide

Molecular Formula C22H28N8O

Molecular Weight 420.52 g/mol

CAS Number 1211441-59-6

Table 2: In Vitro Biological Activity of Ribociclib (Parent Compound)

Target Assay IC50 (nM)

CDK4/Cyclin D1 Kinase Assay 10

CDK6/Cyclin D3 Kinase Assay 39

Note: Specific IC50 values for LEQ803 are not publicly available. As an active metabolite, its

potency is expected to be in a similar nanomolar range to Ribociclib.

Table 3: Pharmacokinetic Parameters of LEQ803 in Humans (Following a single 600 mg oral

dose of [14C]-Ribociclib)

Parameter Value Unit

Tmax (Median) 4.0 hours

T1/2 (Mean) 31.4 hours

Conclusion
LEQ803 is a significant active metabolite of the CDK4/6 inhibitor Ribociclib. Its discovery and

characterization are crucial for a comprehensive understanding of the clinical pharmacology of

Ribociclib. The proposed synthesis and detailed experimental protocols provided in this guide

offer a framework for researchers to further investigate the properties of LEQ803 and to
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advance the development of novel CDK4/6 inhibitors. The available data suggest that LEQ803
likely contributes to the therapeutic efficacy of its parent compound by inhibiting the CDK4/6-

Cyclin D-Rb pathway, leading to cell cycle arrest in cancer cells. Further studies are warranted

to fully elucidate the preclinical and clinical profile of LEQ803.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com
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